ERR|A agonist-2

PPARγ selectivity nuclear receptor crosstalk metabolic disorder modeling

ERR|A agonist-2, designated DS45500853 (CAS 2735803-28-6), is a synthetic acetophenone analogue that functions as a direct estrogen-related receptor alpha (ERRα) agonist. Discovered through a structure–activity relationship optimization of high-throughput screening hit 2, this compound displaces the RIP140 corepressor peptide from the ERRα ligand-binding domain with an IC50 of 0.80 μM and activates full-length ERRα transcription in MG63 osteosarcoma cells with an EC50 of 5.4 μM and an Emax of 354%.

Molecular Formula C27H21N5O2
Molecular Weight 447.5 g/mol
Cat. No. B3556042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERR|A agonist-2
Molecular FormulaC27H21N5O2
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)N)OC4=CN=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H21N5O2/c28-20-14-21(16-24(15-20)34-23-12-7-13-29-17-23)30-27(33)25-18-32(22-10-5-2-6-11-22)31-26(25)19-8-3-1-4-9-19/h1-18H,28H2,(H,30,33)
InChIKeyODZPKVAISZKCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ERR|A Agonist-2 (DS45500853) for Metabolic Research: A Quantitatively Defined ERRα Agonist with Structural Validation


ERR|A agonist-2, designated DS45500853 (CAS 2735803-28-6), is a synthetic acetophenone analogue that functions as a direct estrogen-related receptor alpha (ERRα) agonist [1]. Discovered through a structure–activity relationship optimization of high-throughput screening hit 2, this compound displaces the RIP140 corepressor peptide from the ERRα ligand-binding domain with an IC50 of 0.80 μM and activates full-length ERRα transcription in MG63 osteosarcoma cells with an EC50 of 5.4 μM and an Emax of 354% [1]. Its X-ray co-crystal structure with ERRα LBD and PGC-1α coactivator peptide has been solved at 2.7 Å resolution (PDB 7E2E), providing atomic-level validation of its agonist binding mode [1][2]. DS45500853 is supplied by multiple vendors at purities ≥99% and is intended for research use in metabolic disorder models including type 2 diabetes mellitus .

Why In-Class ERRα Ligands Cannot Replace ERR|A Agonist-2: Functional Selectivity and PPARγ Avoidance as Critical Distinctions


ERRα-targeting compounds span a functional spectrum from inverse agonists (e.g., XCT790, IC50 = 0.37 μM) to pan-ERR agonists (e.g., SLU-PP-332, ERRα EC50 = 98 nM) and subtype-selective agonists (e.g., GSK4716, selective for ERRβ/γ over ERRα) [1][2]. Within the agonist class, many early chemotypes derived from thiazolidinedione (TZD) scaffolds—such as HTS hit 1 in the Shinozuka series—are confounded by potent PPARγ transcriptional activity (EC50 = 0.41 nM), which introduces off-target metabolic effects unrelated to ERRα biology [1]. DS45500853 is distinguished from these comparators by its specific combination of ERRα agonism (EC50 = 5.4 μM, Emax = 354%), absence of PPARγ activation (EC50 > 10 μM), and a solved X-ray co-crystal structure confirming an agonist-bound conformation with PGC-1α coactivator recruitment [1][3]. These properties cannot be assumed to hold for other ERRα agonists or inverse agonists, making direct substitution scientifically invalid without confirmatory profiling.

Quantitative Differentiation of ERR|A Agonist-2 Against Closest Analogs: Head-to-Head Evidence for Procurement Decision-Making


PPARγ Avoidance: DS45500853 vs TZD-Containing ERRα Agonist HTS Hit 1

In the primary discovery paper, HTS hit 1—a TZD-containing ERRα agonist scaffold—exhibited potent PPARγ agonist activity with an EC50 of 0.41 nM (Emax = 119%), making it unsuitable for studies requiring clean ERRα pharmacology [1]. In contrast, DS45500853 (compound 5c) showed no activation of PPARγ up to 10 μM (EC50 > 10 μM, Emax = 15%), representing a >24,000-fold selectivity window for ERRα over PPARγ [1]. This was achieved by removing the TZD moiety known to enhance PPARγ activity [1]. The closely related analogue DS20362725 (compound 3d) likewise avoided PPARγ activity through a non-TZD benzimidazole scaffold, providing an alternative chemotype with distinct potency [2].

PPARγ selectivity nuclear receptor crosstalk metabolic disorder modeling

Transcriptional Activation Magnitude: DS45500853 Emax vs Closest Structural Analogue DS20362725

In the full-length ERRα luciferase reporter assay performed in MG63 cells, DS45500853 (compound 5c) produced a markedly higher maximum transcriptional response (Emax = 354%) compared with its sibling compound DS20362725 (compound 3d), which displayed an Emax of 119%—the same level as HTS hit 1 [1]. Although DS20362725 is approximately 5-fold more potent in terms of EC50 (1.1 μM vs 5.4 μM for DS45500853), its maximal efficacy is substantially lower [1]. The higher Emax of DS45500853 may be advantageous in experimental contexts where robust transcriptional output is required for downstream pathway activation or phenotypic screening readouts.

ERRα transcriptional efficacy Emax comparison agonist potency ranking

Corepressor Displacement Potency: DS45500853 vs HTS Hit 2 and Lead Series Intermediates

In the fluorescence polarization (FP) assay measuring inhibition of FITC-RIP140 corepressor peptide (10 nM) binding to GST-ERRα LBD (1.2 μM), DS45500853 (5c) exhibited an IC50 of 0.80 μM, which is comparable to the HTS hit 2 (IC50 = 0.78 μM) from which it was derived [1]. However, unlike HTS hit 2, which showed negligible transcriptional activity (EC50 not determined, Emax = 149%), DS45500853 gained robust transcriptional agonism through SAR-driven replacement of the acetamide moiety with an acetyl group [1]. The earlier lead 5b showed improved binding potency (IC50 = 0.12 μM) but lower transcriptional output (Emax = 278%) compared with 5c, illustrating a divergent SAR where transcriptional efficacy and binding potency are not linearly correlated [1].

RIP140 corepressor displacement ERRα binding affinity SAR analysis

X-Ray Crystallographic Validation of Agonist Conformation: DS45500853 vs Inverse Agonist-Bound ERRα Structures

The X-ray crystal structure of the ERRα LBD in complex with DS45500853 (5c) and PGC-1α coactivator peptide was determined at 2.7 Å resolution (PDB ID: 7E2E) [1]. This structure reveals that DS45500853 binding induces a canonical agonist conformation of helix H12, enabling PGC-1α coactivator recruitment [1]. Compared with the apo ERRα LBD (PDB 1XB7), DS45500853 induces significant conformational rearrangements: the Cα atoms of Leu-324, Cys-325, and Phe-328 in helix H3 shift by 5.4 Å, 3.6 Å, and 1.7 Å respectively, creating the ligand-binding pocket [1]. In contrast, inverse agonist-bound structures (e.g., compound II in the same paper) stabilize a repressive H12 conformation that prevents coactivator binding [1]. The DS45500853-bound structure forms 50 van der Waals contacts and a water-mediated hydrogen-bonding network involving Arg-372 and Phe-382, rationalizing the essential role of the phenolic hydroxyl group [1].

ERRα LBD crystal structure agonist conformation PGC-1α coactivator recruitment

Pharmacological Class Comparison: Agonist vs Inverse Agonist for ERRα Target Validation

ERRα tool compounds span opposing pharmacological classes: DS45500853 is an agonist that promotes PGC-1α recruitment, whereas XCT790 is an inverse agonist (IC50 = 0.37 μM) that suppresses constitutive ERRα activity [1]. The well-characterized inverse agonist C29 exhibits even greater potency (IC50 = 60 nM) [2]. Critically, the biological consequences of ERRα agonism versus inverse agonism remain debated in metabolic research: ERRα inverse agonists have been shown to normalize serum triglyceride and insulin levels in vivo, while agonists like compound I have improved glucose and fatty acid uptake in C2C12 myotubes [1]. XCT790 is additionally confounded by a potent mitochondrial uncoupling activity at nanomolar concentrations that is independent of ERRα expression [3], making it unsuitable for studies requiring clean ERRα pharmacology. DS45500853, in contrast, was specifically designed to interrogate the biological consequences of ERRα activation without mitochondrial off-target effects [1].

ERRα pharmacology agonist vs inverse agonist biological outcome divergence

Pan-ERR Agonist vs ERRα-Selective Agonist: Subtype Selectivity Considerations

The pan-ERR agonist SLU-PP-332 activates all three ERR subtypes with EC50 values of 98 nM (ERRα), 230 nM (ERRβ), and 430 nM (ERRγ) [1]. While SLU-PP-332 shows ~10- to 55-fold greater potency at ERRα compared with DS45500853 (EC50 = 5.4 μM), its simultaneous activation of ERRβ and ERRγ may confound interpretation in tissues where multiple ERR subtypes are co-expressed, such as cardiac and skeletal muscle [1][2]. DS45500853 was discovered from a screen using ERRα LBD and its selectivity profile against ERRβ and ERRγ, while not exhaustively characterized in the primary publication, was developed from HTS hit 2, which—like HTS hit 1—showed minimal modulation of ERRβ or ERRγ transcriptional activity (less than 10% at concentrations up to 7.9 μM for hit 1, as reported in the supporting information) [2]. The availability of a high-resolution co-crystal structure (PDB 7E2E) further enables rational assessment of subtype selectivity determinants at the structural level [3].

ERR subtype selectivity pan-ERR agonism ERRβ ERRγ off-target

Recommended Application Scenarios for ERR|A Agonist-2 Based on Quantitative Evidence


Metabolic Target Validation Requiring Clean ERRα Agonism Without PPARγ Crosstalk

In type 2 diabetes and metabolic syndrome research, ERRα regulates genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation. DS45500853 is the preferred tool compound when the experimental objective is to isolate ERRα-mediated transcriptional effects from PPARγ-dependent pathways, as it exhibits >24,000-fold selectivity over PPARγ (EC50 > 10 μM vs 0.41 nM for the TZD-containing comparator) [1]. This is critical for experiments using adipocyte or hepatocyte models where PPARγ is endogenously expressed and its activation would confound metabolic readouts such as adipogenesis, insulin sensitization, or lipid accumulation [1].

Structure-Guided Mutagenesis and Coactivator Recruitment Studies

The availability of a high-resolution (2.7 Å) co-crystal structure of DS45500853 bound to ERRα LBD with PGC-1α coactivator peptide (PDB 7E2E) enables rational design of structure-function studies [2]. Researchers can use the atomic coordinates to design point mutations at key residue positions (e.g., Arg-372, Phe-382, Leu-324, Cys-325, Phe-328) to probe the contribution of specific interactions to agonist activity. The 50 identified van der Waals contacts and the water-mediated hydrogen-bonding network provide a detailed map of the binding determinants, supporting mechanistic studies that require a structurally validated agonist with a known binding pose [2].

High-Dynamic-Range ERRα Transcriptional Reporter Screening

For cell-based screening campaigns employing ERRα luciferase reporter assays, DS45500853 provides an exceptionally high maximal response (Emax = 354% at EC50 = 5.4 μM in MG63 cells) compared with the closest structural analogue DS20362725 (Emax = 119%) [1]. This ~3-fold higher signal window improves assay Z'-factor performance and enables more robust discrimination of partial vs full ERRα modulators in compound library screens. DS45500853 is therefore the recommended positive control for high-throughput screening assays where a large dynamic range is advantageous for hit identification [1].

Differentiating ERRα Agonism from Inverse Agonism in Disease-Relevant Cellular Contexts

The ongoing scientific controversy regarding whether ERRα activation or inhibition is beneficial in metabolic disease necessitates clean pharmacological tools for both directions [1]. DS45500853 serves as the agonist arm in such comparative studies, in contrast to inverse agonists like XCT790 (IC50 = 0.37 μM) or C29 (IC50 = 60 nM) [3]. Notably, XCT790 should be avoided in experiments where mitochondrial endpoints are measured, due to its demonstrated nanomolar mitochondrial uncoupling activity independent of ERRα [3]. DS45500853's selectivity profile and structural validation make it the appropriate choice for head-to-head agonist-vs-inverse agonist experimental designs testing the therapeutic directionality of ERRα modulation [1].

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